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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of three prominent
mutant isocitrate dehydrogenase (mIDH) inhibitors: Ivosidenib (AG-120), Enasidenib (AG-221),
and Vorasidenib (AG-881). The information presented is supported by experimental data to aid
in the independent validation of their therapeutic potential. AGI-12026 was an early-stage
compound in the development of these more advanced clinical candidates.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are key
oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and
cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-
hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and
differentiation. Ivosidenib, Enasidenib, and Vorasidenib are targeted therapies designed to
inhibit these mutant enzymes.

« lvosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1.
e Enasidenib (AG-221) is a potent and selective inhibitor of mutant IDH2.

» Vorasidenib (AG-881) is a dual inhibitor of both mutant IDH1 and IDH2, with excellent brain
penetrance.
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This guide will delve into their comparative anti-tumor activities, supported by quantitative data,
detailed experimental methodologies, and visual representations of the underlying signaling
pathways and experimental workflows.

Comparative Anti-Tumor Activity

The following tables summarize the in vitro and in vivo anti-tumor activity of Ivosidenib,
Enasidenib, and Vorasidenib.

Table 1: In Vitro Inhibi Activity ( lues,

Compound Target Cell Line IC50 (nM) Reference
Ivosidenib (AG-
mIDH1-R132H U87MG 6 [1]
120)
mIDH1-R132C HT1080 13 [1]
mIDH1-R132G U87MG 8 [1]
mIDH1-R132L U87MG 13 [1]
mIDH1-R132S U87MG 12 [1]
Enasidenib (AG-
mIDH2-R140Q TF-1 19 [2]
221)
mIDH2-R172K U87MG 31 [2]
Vorasidenib (AG-
mIDH1-R132H U87MG 4 [31[4]
881)
mIDH2-R140Q U87MG 17 [3]14]
mIDH2-R172K U87MG 5 [3][4]

Table 2: In Vivo Anti-Tumor Efficacy
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Compound Cancer Model Dosing Key Findings Reference
o mIDH1 Glioma Tumor 2-HG
Ivosidenib (AG- , _ ,
120) (Patient-Derived 500 mg QD reduction of [1][5116]
Xenograft) 91.1%

Overall response

S mIDH2 AML rate of 40.3%;
Enasidenib (AG-
221) (Relapsed/Refra 100 mg QD Complete [7]
ctory) response rate of
19.3%
Tumor 2-HG
reduction of
>97%; Median
o mIDH1 Glioma )
Vorasidenib (AG- (Orthotopi 50 QD progression-free I
rthotopic m
881) P g survival of 36.8

Mouse Model) months in non

enhancing

glioma patients

Experimental Protocols
Biochemical IDH Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against
a specific mutant IDH enzyme.

Principle: The enzymatic activity of mIDH is measured by monitoring the NADPH-dependent
reduction of a-ketoglutarate (a-KG) to 2-HG. The consumption of NADPH is coupled to a
diaphorase/resazurin reaction, which produces a fluorescent signal. Inhibition of mIDH results
in a decreased rate of NADPH consumption and thus a lower fluorescent signal.[9]

Protocol:
» Reagent Preparation:

o Prepare assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM MgClI2, 0.05%
BSA).
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o Reconstitute recombinant mIDH1 or mIDH2 enzyme in assay buffer.

o Prepare serial dilutions of the test compound (Ivosidenib, Enasidenib, or Vorasidenib) in
DMSO.

o Prepare a solution of NADPH and a-KG in assay buffer.

o Prepare a detection solution containing diaphorase and resazurin.

Assay Procedure (96-well plate format):

o Add 50 puL of assay buffer to each well.

o Add 1 pL of the diluted test compound to the appropriate wells.

o Add 25 pL of the mIDH enzyme solution to all wells except the negative control.
o Incubate the plate at room temperature for 15 minutes.

o Initiate the reaction by adding 25 pL of the NADPH/a-KG solution.

o Incubate the plate at 37°C for 60 minutes.

o Stop the reaction and initiate the detection by adding 50 pL of the diaphorase/resazurin
solution.

o Incubate for 10 minutes at room temperature, protected from light.
Data Analysis:
o Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm).

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve.
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Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with mIDH inhibitors.

Principle: Intracellular metabolites are extracted from cultured cells. The concentration of 2-HG
in the extracts is determined using a specific enzymatic assay where 2-HG is oxidized to a-KG,
coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.

Protocol:
e Cell Culture and Treatment:

o Seed cells harboring an IDH mutation (e.g., HT1080 for mIDH1, TF-1 for mIDH2) in a 6-
well plate.

o Treat the cells with various concentrations of the mIDH inhibitor for 48-72 hours.
e Metabolite Extraction:

o Aspirate the culture medium and wash the cells with ice-cold PBS.

o Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

o Transfer the cell suspension to a microcentrifuge tube.

o Vortex vigorously and incubate at -80°C for at least 1 hour.

o Centrifuge at maximum speed for 10 minutes at 4°C.

o Transfer the supernatant (metabolite extract) to a new tube and dry it using a speed
vacuum concentrator.

e 2-HG Quantification:
o Reconstitute the dried metabolite extract in assay buffer.

o Use a commercially available 2-HG assay kit (e.g., from Abcam or Sigma-Aldrich)
following the manufacturer's instructions. Typically, this involves adding a reaction mix
containing a 2-HG-specific enzyme and a detection probe.
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o Incubate the reaction and measure the absorbance or fluorescence.

o Determine the 2-HG concentration by comparing the signal to a standard curve generated
with known concentrations of 2-HG.

o Data Normalization:

o Normalize the 2-HG concentration to the protein concentration or cell number of the
corresponding cell lysate.
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Caption: Mechanism of action of mIDH inhibitors.

Experimental Workflow for In Vivo Anti-Tumor Efficacy
Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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